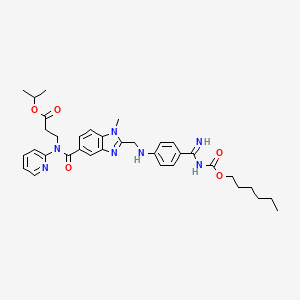
Dabigatrán etexilato impureza 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dabigatran etexilate impurity 1, also known by its CAS number 1610758-19-4, is a chemical compound with various applications in scientific research and industry
Aplicaciones Científicas De Investigación
Dabigatran etexilate impurity 1 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for potential therapeutic uses and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
Dabigatran etexilate impurity 1, also known as 3J3W5JL2HD or Unii-3J3W5JL2HD, is a derivative of the parent compound, Dabigatran etexilate . The primary target of Dabigatran etexilate is thrombin, a key enzyme in the coagulation cascade . Thrombin plays a crucial role in blood clotting by converting fibrinogen into fibrin, which forms the structural basis of a blood clot .
Mode of Action
Dabigatran etexilate impurity 1, like its parent compound, is likely to act as a direct thrombin inhibitor . It binds to thrombin, preventing it from converting fibrinogen to fibrin, thereby inhibiting blood clot formation . This interaction with thrombin is competitive and reversible .
Biochemical Pathways
The action of Dabigatran etexilate impurity 1 affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting thrombin, the compound prevents the conversion of fibrinogen to fibrin, a key step in the coagulation pathway . This results in an anticoagulant effect, reducing the risk of thromboembolic events .
Pharmacokinetics
The pharmacokinetic properties of Dabigatran etexilate impurity 1 are likely to be similar to those of the parent compound, Dabigatran etexilate . Dabigatran etexilate is rapidly absorbed and converted to its active form, dabigatran, by esterases in the plasma and liver . Peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .
Result of Action
The primary result of the action of Dabigatran etexilate impurity 1 is anticoagulation, or prevention of blood clot formation . By inhibiting thrombin, the compound prevents the formation of fibrin, thereby inhibiting the coagulation cascade and reducing the risk of thromboembolic events .
Action Environment
The action of Dabigatran etexilate impurity 1 can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by conditions such as temperature and pH . It’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . The compound should be handled with personal protective equipment, ensuring adequate ventilation and removing all sources of ignition . Furthermore, the compound’s action can be influenced by physiological factors such as renal function, which plays a key role in its clearance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dabigatran etexilate impurity 1 involves specific chemical reactions and conditions. While detailed synthetic routes are proprietary and not publicly disclosed, the general approach includes the use of specific reagents and catalysts under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of Dabigatran etexilate impurity 1 typically involves large-scale chemical processes that ensure high yield and purity. These methods are optimized for efficiency and cost-effectiveness, often involving advanced techniques such as continuous flow reactors and automated systems.
Análisis De Reacciones Químicas
Types of Reactions
Dabigatran etexilate impurity 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: Dabigatran etexilate impurity 1 can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various hydrogenated compounds.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Dabigatran etexilate impurity 1 include other chemical entities with comparable structures and properties. These may include compounds with similar functional groups or those used in related applications.
Uniqueness
Dabigatran etexilate impurity 1 is unique due to its specific chemical structure and the resulting properties that make it suitable for a wide range of applications. Its versatility and effectiveness in various reactions and processes distinguish it from other similar compounds.
Propiedades
IUPAC Name |
propan-2-yl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H43N7O5/c1-5-6-7-10-21-46-35(45)40-33(36)25-12-15-27(16-13-25)38-23-31-39-28-22-26(14-17-29(28)41(31)4)34(44)42(30-11-8-9-19-37-30)20-18-32(43)47-24(2)3/h8-9,11-17,19,22,24,38H,5-7,10,18,20-21,23H2,1-4H3,(H2,36,40,45) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRRXRHFMPACFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OC(C)C)C4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H43N7O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1610758-19-4 |
Source


|
| Record name | Dabigatran etexilate isopropyl ester analog | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1610758194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dabigatran etexilate isopropyl ester | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J3W5JL2HD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
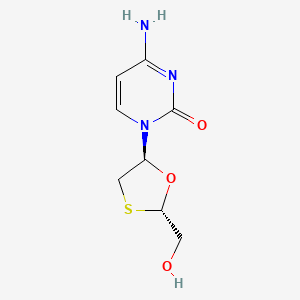
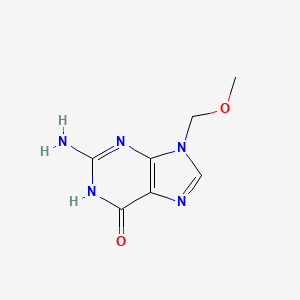
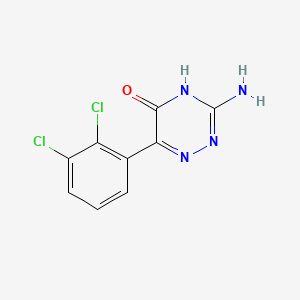
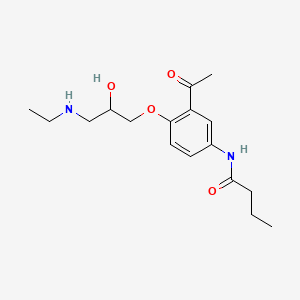
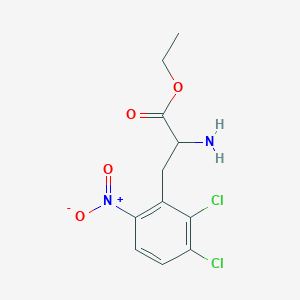
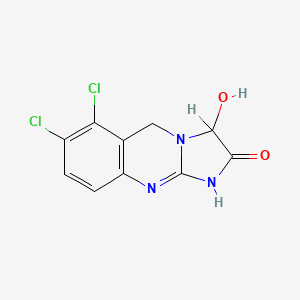
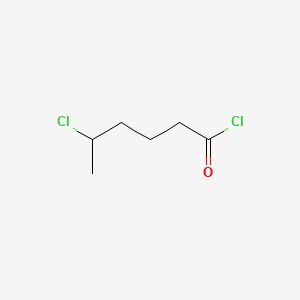
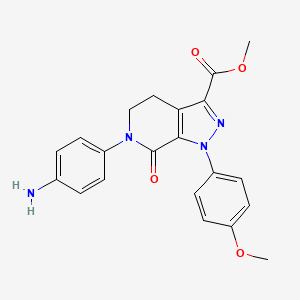
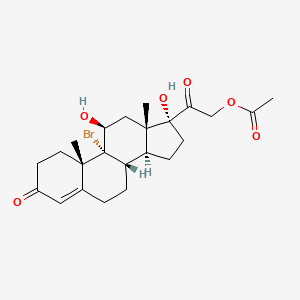
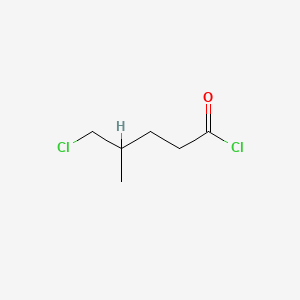
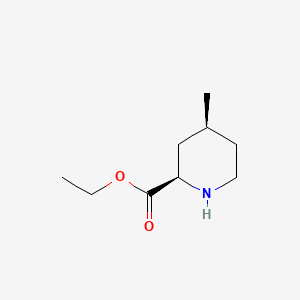
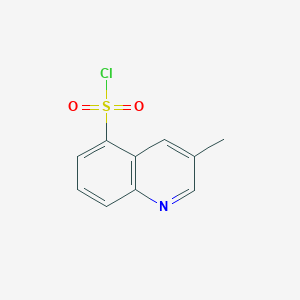
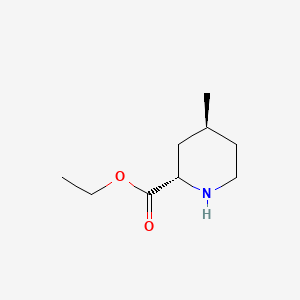
![methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B601584.png)
